Stereochemical Purity: Defined Optical Rotation for Enantiomeric Purity Verification
The (-)-enantiomer of 3-(trifluoroacetyl)camphor is defined by a specific optical rotation of [α]19/D +148.0° (c = 2.5 in methylene chloride) . This value is a critical quality attribute that allows for the verification of enantiomeric purity and differentiates it from the (+)-enantiomer, which has the opposite sign of rotation . The absence of this specific chiral identity in racemic mixtures or the wrong enantiomer directly leads to failure in stereoselective applications.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α]19/D +148.0° (c = 2.5, CH2Cl2) |
| Comparator Or Baseline | (+)-3-(Trifluoroacetyl)camphor (CAS 51800-98-7) |
| Quantified Difference | Opposite sign of rotation (value not directly provided but implied to be opposite) |
| Conditions | Measured at 19°C, concentration 2.5 g/100 mL in methylene chloride |
Why This Matters
This quantitative metric is essential for procurement and quality control to ensure the correct enantiomer is sourced for producing a desired stereochemical outcome, preventing costly synthetic failures.
